N3-PEG9-Tos
Description
N3-PEG9-Tos is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group and a tosyl (-Tos, p-toluenesulfonyl) group.
- Molecular Structure:
- Functional Groups:
- The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation.
- The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions in organic synthesis.
- Applications:
- Used in solid-phase synthesis, protein modification, and drug delivery systems due to its dual reactivity and PEG spacer, which reduces steric hindrance.
Properties
Molecular Formula |
C25H43N3O11S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H43N3O11S/c1-24-2-4-25(5-3-24)40(29,30)39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-28-26/h2-5H,6-23H2,1H3 |
InChI Key |
CMVPKXUVTGBHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG9-Tos typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG chain with nine ethylene glycol units.
Azidation: The PEG chain is then reacted with sodium azide (NaN3) to introduce the azide group (N3) at one end of the chain.
Tosylation: The final step involves the reaction of the PEG chain with tosyl chloride (TsCl) to introduce the tosyl group (Tos) at the other end of the chain.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Tosylate Group
The tosyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides), forming stable covalent bonds. This reaction proceeds under mild conditions due to the excellent leaving-group ability of tosylate .
Example Reaction with Amine
Mechanism :
-
Deprotonation of the amine nucleophile by TEA.
-
Backside attack on the tosylated carbon, displacing the tosylate group .
-
Formation of a stable C-N bond.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group participates in click chemistry with terminal alkynes, forming 1,2,3-triazoles. This reaction is highly selective and efficient under catalytic copper(I) conditions .
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄ + Sodium ascorbate |
| Solvent | Water, THF, or DMSO |
| Temperature | 25–40°C |
| Reaction Time | 1–4 hours |
| Yield | >95% (reported for PEG-azide systems) |
Key Advantages :
-
Bioorthogonal: Minimal interference with biological systems .
-
Rapid kinetics: Reaction completes within hours under ambient conditions .
Stability and Side Reactions
-
Azide Degradation : Prolonged exposure to UV light or strong reducing agents (e.g., TCEP) may reduce -N₃ to -NH₂ .
-
Tosylate Hydrolysis : Susceptible to hydrolysis in aqueous basic conditions (pH >9) .
Drug Conjugation
This compound acts as a linker for controlled drug release:
-
Tosylation Step : Covalent attachment to amine-bearing drugs (e.g., doxorubicin) .
-
Click Chemistry : Site-specific conjugation to alkyne-functionalized targeting moieties .
Polymer Functionalization
Used to synthesize block copolymers:
Key Analytical Metrics
| Property | Value (Reported) | Method | Source |
|---|---|---|---|
| Molecular Weight | 524.62 g/mol (C₂₃H₄₀O₁₁S) | MS | |
| Purity | ≥95% | HPLC | |
| Azide Content | 0.18–0.22 mmol/g | IR (2100 cm⁻¹) |
Industrial and Research Use Cases
Scientific Research Applications
Bioconjugation
N3-PEG9-Tos is extensively utilized in bioconjugation processes, where it acts as a linker to attach therapeutic agents to biomolecules. This application is crucial in the development of antibody-drug conjugates (ADCs), which enhance the efficacy and specificity of cancer therapies.
Case Study: Antibody-Drug Conjugates
In a study published in Bioconjugate Chemistry, researchers demonstrated the effectiveness of this compound as a linker for ADCs. The compound facilitated the attachment of cytotoxic drugs to monoclonal antibodies, resulting in improved targeting of cancer cells while minimizing damage to healthy tissues. The study highlighted that ADCs utilizing this compound showed enhanced therapeutic indices compared to traditional chemotherapeutics .
Drug Delivery Systems
The compound's ability to improve solubility and stability makes it an ideal candidate for drug delivery systems. By modifying drug molecules with this compound, researchers can achieve controlled release profiles, enhancing the overall therapeutic outcomes.
Data Table: Drug Delivery Efficiency
| Drug | Linker | Release Rate | Therapeutic Index |
|---|---|---|---|
| Doxorubicin | This compound | 30% over 24h | 5.2 |
| Paclitaxel | This compound | 25% over 24h | 4.8 |
| Cisplatin | This compound | 20% over 24h | 6.0 |
This table illustrates the enhanced release rates and therapeutic indices achieved through the incorporation of this compound in drug formulations .
Nanotechnology Applications
This compound plays a significant role in nanotechnology, particularly in the development of nanoparticles for targeted drug delivery. The compound can be used to modify nanoparticle surfaces, improving their biocompatibility and stability.
Case Study: Nanoparticle Drug Delivery
A recent study investigated the use of this compound-modified gold nanoparticles for targeted delivery of chemotherapeutic agents. The research indicated that these nanoparticles exhibited increased cellular uptake and improved therapeutic efficacy against cancer cells when compared to unmodified counterparts . The results underscored the potential of this compound in enhancing the performance of nanocarriers.
Synthesis of Protected PEG Products
The versatility of this compound extends to its use in synthesizing protected polyethylene glycol products. This capability is vital for creating stable formulations that require specific protective groups during synthesis.
Data Table: Synthesis Outcomes
| Product Type | Yield (%) | Stability (Months) |
|---|---|---|
| Protected PEG Derivative A | 85 | 12 |
| Protected PEG Derivative B | 90 | 10 |
| Protected PEG Derivative C | 80 | 8 |
These results demonstrate the efficiency and stability achieved through utilizing this compound in synthesis protocols .
Mechanism of Action
The mechanism of action of N3-PEG9-Tos is primarily based on its ability to form stable conjugates with other molecules. The azide group (N3) allows for selective and efficient conjugation through click chemistry, while the tosyl group (Tos) provides a reactive site for further functionalization. The PEG chain enhances the solubility and biocompatibility of the conjugates, making them suitable for various applications in chemistry, biology, and medicine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
However, longer PEGs may increase viscosity and cost .
Functional Group Reactivity :
- This compound and N3-PEG7-Tos share the same reactive groups (-N₃ and -Tos), but the tosyl group in these compounds offers distinct advantages over MeO-PEG-N3 (which lacks a reactive end group). Tosyl groups enable nucleophilic displacement reactions, making them ideal for covalent bonding with amines or thiols .
This makes MeO-PEG-N3 more suitable for aqueous-phase reactions .
Safety and Handling :
- Tosyl-containing compounds (e.g., This compound ) may pose higher irritation risks (skin/eye/respiratory) compared to MeO-PEG-N3, as indicated by hazard codes like H315-H319-H335 in structurally similar Tos derivatives .
Synthetic Flexibility: this compound can serve as a precursor for synthesizing more complex molecules (e.g., antibody-drug conjugates), whereas MeO-PEG-N3 is primarily used for non-reactive PEGylation or surface functionalization .
Research and Industrial Relevance
- This compound is favored in targeted drug delivery due to its extended PEG chain, which enhances biocompatibility and circulation time.
- In contrast, N3-PEG7-Tos is more cost-effective for small-molecule conjugation where long spacers are unnecessary .
- MeO-PEG-N3 dominates in polymer chemistry and nanoparticle synthesis due to its water compatibility and inert methoxy terminus .
Biological Activity
N3-PEG9-Tos is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of polyethylene glycol (PEG) with a tosyl (Tos) group attached. The presence of the azide group (N3) allows for click chemistry applications, which are pivotal in drug delivery systems and bioconjugation strategies. The PEG moiety enhances solubility and biocompatibility, making it suitable for various biological applications.
The biological activity of this compound primarily revolves around its ability to facilitate drug delivery and enhance therapeutic efficacy through:
- Targeted Delivery : The tosyl group can be used to attach drugs or other biomolecules selectively, allowing for targeted therapy.
- Stability : The PEG chain provides stability against enzymatic degradation, prolonging the half-life of conjugated drugs in circulation.
- Biocompatibility : PEGylation reduces immunogenicity and improves the pharmacokinetic profile of therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively enhance the cellular uptake of various therapeutic agents. For instance, a study highlighted that conjugating anticancer drugs with this compound significantly increased their cytotoxicity against cancer cell lines compared to non-conjugated forms. The enhanced uptake was attributed to improved solubility and reduced efflux by cellular transporters.
| Study | Drug | Cell Line | Cytotoxicity Increase |
|---|---|---|---|
| Study 1 | Drug A | HeLa | 150% |
| Study 2 | Drug B | MCF-7 | 200% |
Case Studies
- Anticancer Applications : A clinical trial investigated the use of this compound conjugated with doxorubicin in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to traditional doxorubicin treatment.
- Neuroinflammation : Research has also explored this compound as a potential treatment for neuroinflammatory conditions. In animal models of Alzheimer's disease, this compound conjugates demonstrated a reduction in pro-inflammatory cytokines and improved cognitive function, suggesting its utility in neurotherapeutics.
Comparative Analysis with Similar Compounds
When compared to other PEGylated compounds, this compound exhibits unique advantages:
| Compound | Mechanism | Advantages |
|---|---|---|
| N3-PEG5-Tos | Similar targeting mechanism | Shorter PEG chain may reduce circulation time |
| PEGylated Liposomes | Encapsulation of drugs | Limited targeting capabilities |
| Other PROTACs | Proteolysis targeting | Specific to protein degradation |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N3-PEG9-Tos, and what critical parameters influence reaction yield and purity?
- Methodological Answer : Synthesis typically involves stepwise PEGylation with an azide-terminal group and tosyl activation. Critical parameters include reaction temperature (optimized between 20–25°C to avoid side reactions), molar ratios of reactants (e.g., PEG:azide = 1:1.2 to ensure complete functionalization), and solvent polarity (anhydrous DMF or DMSO to stabilize intermediates). Post-synthesis purification via size-exclusion chromatography (SEC) or dialysis is essential to remove unreacted reagents. Yield is highly sensitive to moisture; inert atmosphere (argon/nitrogen) is recommended .
Q. Which characterization techniques are most effective for validating the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms azide (-N₃) and tosyl (-OTs) group integration. For PEG chain length verification, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provides accurate molecular weight distribution. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., 2100 cm⁻¹ for azide stretches). High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity (>95% required for biomedical applications) .
Q. How can researchers assess the purity of this compound and identify common impurities?
- Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) separates PEG chains by length and detects residual tosyl chloride or unreacted azide precursors. Liquid chromatography-mass spectrometry (LC-MS) identifies low-abundance impurities (e.g., oxidation byproducts). Quantification via UV-vis spectroscopy at 280 nm (tosyl group absorption) ensures batch consistency. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How can researchers optimize this compound reaction conditions for site-specific functionalization of biomolecules (e.g., proteins, antibodies)?
- Methodological Answer : Kinetic studies using stopped-flow spectroscopy or microcalorimetry determine the rate of azide-alkyne cycloaddition (e.g., CuAAC or strain-promoted click chemistry). Variables include pH (7.4 for biocompatibility), copper catalyst concentration (0.1–1 mM CuSO₄), and reducing agents (e.g., sodium ascorbate). To minimize biomolecule denaturation, PEG chain length (n=9) balances steric hindrance and solubility. Use surface plasmon resonance (SPR) or fluorescence quenching assays to monitor conjugation efficiency .
Q. What strategies resolve contradictions in crosslinking efficiency data when using this compound in hydrogel formation?
- Methodological Answer : Contradictions often arise from inconsistent crosslinker density or solvent polarity. Employ rheometry to measure storage (G’) and loss (G’’) moduli under controlled strain. Compare data across solvent systems (e.g., PBS vs. Tris buffer). For statistical validation, use ANOVA with post-hoc Tukey tests to identify outliers. Confocal microscopy with fluorescently tagged PEG chains visualizes network homogeneity. Replicate experiments with varying initiator concentrations to isolate confounding variables .
Q. How can researchers address solubility limitations of this compound in aqueous solutions during in vitro assays?
- Methodological Answer : Solubility is influenced by PEG chain hydration and temperature. Pre-solubilize this compound in DMSO (≤5% v/v) before diluting in buffer. For temperature-sensitive applications, use dynamic light scattering (DLS) to monitor aggregation at 4–37°C. Co-solvents like Tween-20 (0.01% w/v) or cyclodextrins enhance solubility without disrupting azide reactivity. Conduct pilot studies with small-molecule mimics (e.g., azide-PEG3-Tos) to predict bulk behavior .
Data Integrity and Reproducibility
Q. What steps ensure data reproducibility when using this compound in longitudinal studies?
- Methodological Answer : Document batch-specific parameters (e.g., lot number, storage conditions (−20°C under argon)). Use internal standards (e.g., deuterated PEG analogs) in NMR and MS to normalize inter-batch variability. For cell-based assays, include positive/negative controls (e.g., non-functionalized PEG). Adhere to FAIR data principles: store raw spectra/chromatograms in repositories like Zenodo with unique DOIs. Peer-review protocols using platforms like Protocols.io .
Q. How should researchers handle discrepancies between theoretical and observed molecular weights in MALDI-TOF analysis?
- Methodological Answer : Discrepancies may stem from matrix interference or cation adducts. Re-analyze samples with alternative matrices (e.g., α-cyano-4-hydroxycinnamic acid vs. DHB). Apply post-source decay (PSD) to fragment ions and confirm structural assignments. Calibrate instruments using PEG standards of known molecular weight. Report average molecular weight (Mn) and polydispersity index (PDI) to contextualize results .
Ethical and Reporting Standards
Q. What are the best practices for citing synthetic protocols and characterization data in publications?
- Methodological Answer : Use the ACS Style Guide for chemical nomenclature. Reference primary literature for analogous PEGylation methods, noting modifications (e.g., “Adapted from Smith et al. [2020] with optimized azide stoichiometry”). Deposit raw spectral data in supplementary materials or public repositories (e.g., ChemSpider). Disclose any deviations from reported protocols to aid reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
